molecular formula C11H9ClN2O B13295722 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13295722
M. Wt: 220.65 g/mol
InChI Key: GDQUXNNNULDZGS-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and pyrazole groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 2-Amino-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazole groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.

    2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Contains additional methyl groups on the pyrazole ring.

    2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde: Features an imidazole ring instead of a pyrazole ring.

Uniqueness

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of the chloro and pyrazole groups, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the pyrazole ring can also affect its electronic properties and steric interactions .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3

InChI Key

GDQUXNNNULDZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

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